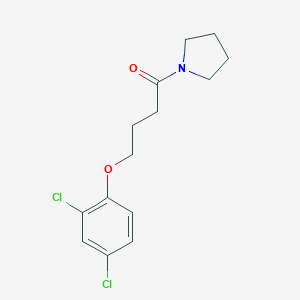![molecular formula C19H16Cl3N5O B262266 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone](/img/structure/B262266.png)
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, and reward.
Biochemical and physiological effects:
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of dopamine release, the modulation of serotonin signaling, and the regulation of calcium ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone in lab experiments is its ability to selectively target the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone. These include the development of more selective and potent compounds that can be used to further elucidate the role of the dopamine D2 receptor in various physiological processes. Additionally, there is potential for the use of this compound in the development of novel therapeutics for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone involves a multi-step process that typically begins with the reaction of 4-chloroaniline and 4-chlorobenzaldehyde to form 4-chloro-4'-chlorobenzylideneaniline. This intermediate is then reacted with piperazine to form the corresponding piperazine derivative, which is further reacted with 6-chloro-2-pyridinecarboxylic acid to yield the final product.
Applications De Recherche Scientifique
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Propriétés
Nom du produit |
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone |
|---|---|
Formule moléculaire |
C19H16Cl3N5O |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
4-chloro-5-[4-(4-chlorophenyl)piperazin-1-yl]-2-(6-chloropyridin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H16Cl3N5O/c20-13-4-6-14(7-5-13)25-8-10-26(11-9-25)15-12-23-27(19(28)18(15)22)17-3-1-2-16(21)24-17/h1-7,12H,8-11H2 |
Clé InChI |
CQNAITFOYBXTBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)


![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)

![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
